![molecular formula C10H14ClN3O B3034218 2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide CAS No. 1452577-70-6](/img/structure/B3034218.png)

2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide

Descripción general

Descripción

Synthesis Analysis

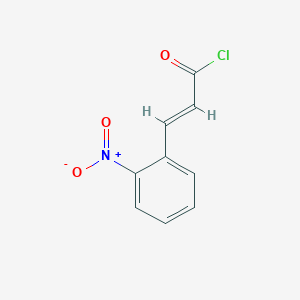

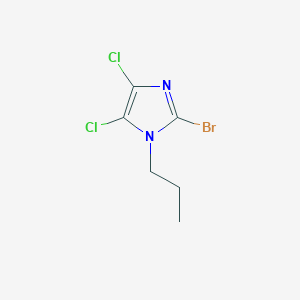

The synthesis of compounds related to 2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide involves multiple steps and starting materials. For instance, one study used 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize a series of heterocyclic compounds with potential lipase and α-glucosidase inhibition properties . Another synthesis approach involved Friedel-Crafts acylation, α-bromination, and amination to produce 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, highlighting the versatility of synthetic routes for related compounds .

Molecular Structure Analysis

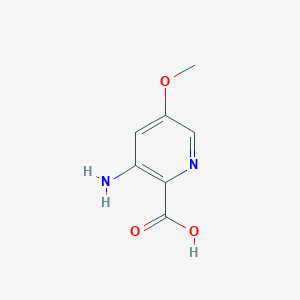

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was solved using direct methods and refined to a final R value of 0.0675, revealing the presence of hydrogen bonds that stabilize the crystal structure . Similarly, two isostructural compounds, 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl counterpart, form hydrogen-bonded sheets, demonstrating the importance of hydrogen bonding in the solid-state structure of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The synthesis of heterocyclic compounds from acetohydrazide derivatives involves cyclization and aminomethylation reactions, leading to the formation of various biologically active compounds . The presence of amino, chloro, and formyl groups in these molecules suggests a potential for further chemical transformations, such as nucleophilic substitutions or condensation reactions.

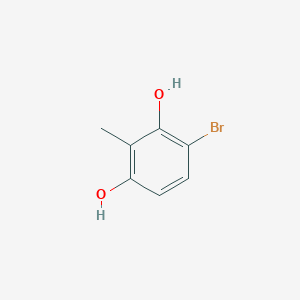

Physical and Chemical Properties Analysis

The physico-chemical properties of these compounds are crucial for their potential applications. The melting points, elemental composition, and spectral data (IR, 1H NMR, 13C NMR, mass spectrometry) provide insights into the purity and identity of the synthesized compounds . The solubility, stability, and reactivity of these compounds can be inferred from their physical properties, which are essential for their practical use in biological assays or as pharmaceutical agents.

Aplicaciones Científicas De Investigación

Cancer Therapy

FTY720 , a compound structurally distinct but conceptually related in terms of biochemical activity, has been approved by the FDA for multiple sclerosis treatment due to its immunosuppressive effects. Beyond its primary use, FTY720 shows preclinical antitumor efficacy in several cancer models, highlighting the potential of similar compounds in cancer therapy. The involvement of sphingosine-1-phosphate receptors (S1PRs) and S1PR-independent mechanisms in its action suggests a complex interaction with cellular signaling pathways, potentially relevant to the study of "2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide" and its analogs in oncology (Li Zhang et al., 2013).

Pharmacology and Toxicology

Another area of relevance is the study of 4-Aminobiphenyl (4-ABP) , a known carcinogen primarily formed during tobacco combustion. The metabolism, carcinogenicity, and methods for analyzing its biomarker, N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), have been extensively reviewed. This includes discussions on the formation, transformation, and biological applications of dG-C8-4-ABP, underlining the importance of understanding the biochemical effects of related compounds for assessing cancer risks (Zhidan Chen et al., 2018).

Hepatoprotective and Nephroprotective Activities

Chrysin , a flavonoid with structural similarities to the aforementioned compound, has been reported to exhibit hepatoprotective and nephroprotective activities against various drugs and toxic agents. The mechanisms underlying these protective effects, including antioxidant and anti-apoptotic activities, suggest a potential avenue for research into similar compounds for mitigating hepatotoxicity and nephrotoxicity induced by various toxicants (Ravindrababu Pingili et al., 2019).

Propiedades

IUPAC Name |

2-(4-chloro-2-methylanilino)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-6-5-8(11)3-4-9(6)13-7(2)10(15)14-12/h3-5,7,13H,12H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBYODLDRQPDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

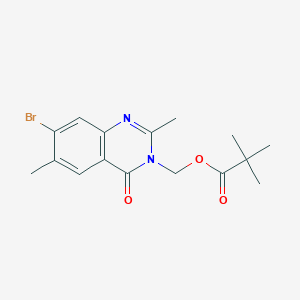

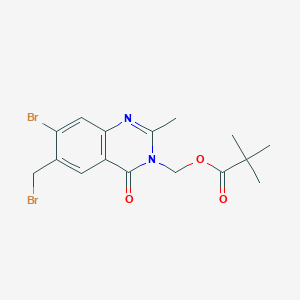

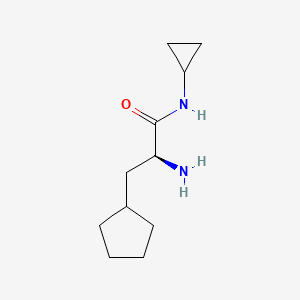

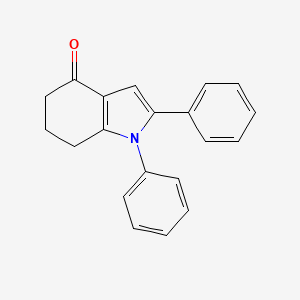

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)

![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)

![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)